molecular formula C12H23ClN2O B1456562 (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride CAS No. 1220034-94-5

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

Cat. No. B1456562
M. Wt: 246.78 g/mol
InChI Key: MFVVLNDXTLOHCZ-UHFFFAOYSA-N
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Description

“(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride” is a chemical compound . It’s a solid substance with a molecular weight of 246.777 Da . The IUPAC name of this compound is "(3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride" .


Physical And Chemical Properties Analysis

“(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride” is a solid substance . Its molecular weight is 246.777 Da . For more detailed physical and chemical properties, it would be necessary to refer to specialized databases or scientific literature.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Piperidine derivatives, including compounds structurally related to "(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride," have been synthesized using various techniques. For example, a synthetic approach for selective CB2 receptor agonists involved multiple steps, including palladium-catalyzed tandem intramolecular reactions, showcasing the compound's potential in receptor-targeted drug development (Z. Luo & M. Naguib, 2012). Another method described the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, highlighting the versatility of piperidine derivatives in medicinal chemistry (Ji Ya-fei, 2011).

Characterization of Impurities

Identifying and quantifying impurities in drug substances like cloperastine hydrochloride, a piperidine derivative, is crucial for pharmaceutical quality control. A study developed a quantitative HPLC method to characterize five impurities in cloperastine hydrochloride, indicating the importance of rigorous analytical methods in ensuring drug safety and efficacy (Heying Liu et al., 2020).

Biological Applications

Anticancer Activity

Research into novel piperidine derivatives has revealed their potential as anticancer agents. For instance, novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives exhibited antiproliferative activity against human leukemia cells, highlighting the therapeutic potential of piperidine-based compounds in cancer treatment (K. Vinaya et al., 2011).

Chemical Properties and Reactions

Catalytic Activities

Piperidine derivatives have been explored for their catalytic properties. For example, the catalytic N-alkylation of amines with primary alcohols over halide clusters demonstrated the potential of piperidine in facilitating chemical transformations, offering insights into new synthetic pathways (S. Kamiguchi et al., 2007).

properties

IUPAC Name

(3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVVLNDXTLOHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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